molecular formula C8H8F2N2O3 B14768335 1-(3,6-Dimethoxypyridazin-4-yl)-2,2-difluoroethanone

1-(3,6-Dimethoxypyridazin-4-yl)-2,2-difluoroethanone

Cat. No.: B14768335
M. Wt: 218.16 g/mol
InChI Key: IELYQZQHTPOBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,6-Dimethoxypyridazin-4-yl)-2,2-difluoroethanone is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(3,6-Dimethoxypyridazin-4-yl)-2,2-difluoroethanone involves several steps. One common method includes the reaction of 3,6-dimethoxypyridazine with difluoroacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3,6-Dimethoxypyridazin-4-yl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridazine ring are replaced with other groups.

Scientific Research Applications

1-(3,6-Dimethoxypyridazin-4-yl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(3,6-Dimethoxypyridazin-4-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-(3,6-Dimethoxypyridazin-4-yl)-2,2-difluoroethanone can be compared with other pyridazine derivatives such as:

    Pyridazine: A simpler structure with similar pharmacological activities.

    Pyridazinone: Known for its wide range of biological activities, including anti-inflammatory and anticancer properties.

    3,6-Dimethoxypyridazine: A precursor in the synthesis of this compound.

These compounds share similar core structures but differ in their functional groups, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C8H8F2N2O3

Molecular Weight

218.16 g/mol

IUPAC Name

1-(3,6-dimethoxypyridazin-4-yl)-2,2-difluoroethanone

InChI

InChI=1S/C8H8F2N2O3/c1-14-5-3-4(6(13)7(9)10)8(15-2)12-11-5/h3,7H,1-2H3

InChI Key

IELYQZQHTPOBIA-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C(=C1)C(=O)C(F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.